(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate
Description
(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group, an amino group at the 3-position, and a methyl group at the 4-position. Its stereochemistry (3S,4R) and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for neurological drug candidates. The compound’s structural rigidity and hydrogen-bonding capabilities (via the amino group) contribute to its role in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127529 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271810-27-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271810-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially leading to different piperidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its specific stereochemistry and substituent combination. Below is a comparative analysis with structurally related piperidine derivatives:
Key Research Findings
Stereochemical Influence
The (3S,4R) configuration ensures optimal spatial alignment for interactions with biological targets. For example, reversing the stereochemistry (e.g., 3R,4S) in hydroxymethyl derivatives () reduces binding affinity by 40% due to mismatched hydrogen-bonding geometry .
Biological Activity
(3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound possesses the molecular formula CHNO and features a tert-butyl ester group and an amino group, which are critical for its interaction with biological targets.
- Molecular Weight : 214.31 g/mol
- CAS Number : 1290191-78-4
- Structure : Contains a chiral center, contributing to its unique biological properties.
The biological activity of (3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The amino group can form hydrogen bonds, influencing the activity of biological molecules. This compound has shown promise in several therapeutic areas, including:
- Neurological Disorders : Investigated for potential applications in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission pathways .
- Cancer Therapy : Exhibits cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis induction .
Case Studies and Research Findings
- Alzheimer's Disease :
-
Cancer Research :
- Research indicated that certain piperidine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The three-dimensional structure of these compounds was posited to improve their binding efficacy to protein targets involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3S,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate | Structure | Inhibits AChE; cytotoxic effects on cancer cells |
| tert-Butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | Structure | Potential anti-cancer activity |
| tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | N/A | Investigated for receptor binding properties |
Synthesis and Applications
The synthesis of (3S,4R)-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves:
- Starting Materials : 4-methylpiperidine and tert-butyl chloroformate.
- Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity.
Industrial Applications
This compound serves as a building block in pharmaceutical chemistry and agrochemical development due to its versatile functional groups that can be modified for various applications. Its unique stereochemistry allows for specific interactions that are beneficial in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
